Rhodiocyanoside A

Descripción general

Descripción

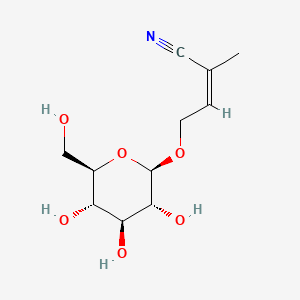

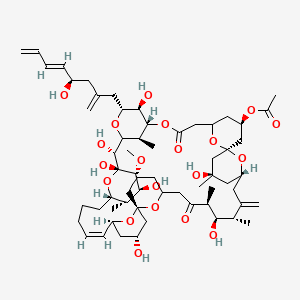

Rhodiocyanoside A is a cyanogenic glycoside . It is also known as Multifidin . It has a molecular formula of C11H17NO6 . It is found to show antiallergic activity in a passive cutaneous anaphylaxis test in rats .

Synthesis Analysis

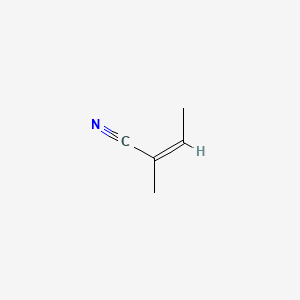

This compound is derived from the amino acid L-Ile . Two cytochromes P450, designated CYP79D3 and CYP79D4, have been identified in Lotus japonicus. These cytochromes catalyze the conversion of Val and Ile to the corresponding aldoximes in the biosynthesis of cyanogenic glucosides and nitrile glucosides in L. japonicus .Molecular Structure Analysis

This compound has a molecular weight of 259.26 . It has a double-bond stereo with 5 of 5 defined stereocentres .Physical and Chemical Properties Analysis

This compound has an average mass of 259.256 Da and a monoisotopic mass of 259.105591 Da . It has a molecular weight of 259.26 .Aplicaciones Científicas De Investigación

Antiallergic Properties

Rhodiocyanoside A, a cyanoglycoside, has been identified for its antiallergic properties. It was isolated from the Chinese natural medicine "Si Lie Hong Jing Tian", derived from Rhodiola quadrifida. This compound exhibited inhibitory activity on histamine release from rat peritoneal exudate cells sensitized with anti-DNP IgE and was found to inhibit the PCA reaction in rats, indicating its potential in allergy treatment (Yoshikawa et al., 1995). Another study reported the isolation of rhodiocyanosides A and B and their antiallergic activity, further supporting the compound's relevance in allergy research (Yoshikawa et al., 1996).

Phytochemical Composition

This compound is a part of the diverse phytochemical profile of Rhodiola species. It was identified alongside other phenolic and cyanogenic glycosides, demonstrating the complex chemical composition of these plants. This highlights its role in the broader context of phytochemistry and potential therapeutic applications (Yousef et al., 2006).

Biosynthetic Pathways

The biosynthesis of this compound in plants like Lotus japonicus has been studied, providing insights into the metabolic pathways and enzymatic processes involved. This research helps in understanding the natural synthesis of such compounds and their role in plant physiology (Saito et al., 2012).

Pharmacological Research

This compound has been studied in the context of pharmacological research on Rhodiola species. These studies encompass various aspects like adaptogenic effects, neuroprotection, anti-depressive actions, and potential in treating mood disorders. Understanding its role in these effects is crucial for developing new therapeutic agents (Panossian et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELGIPFIBWPHX-GMLQCYRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347062 | |

| Record name | Rhodiocyanoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168433-86-1 | |

| Record name | Rhodiocyanoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodiocyanoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

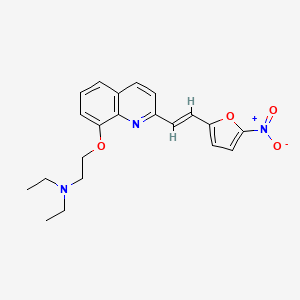

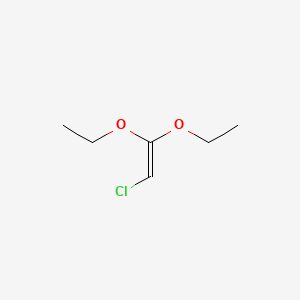

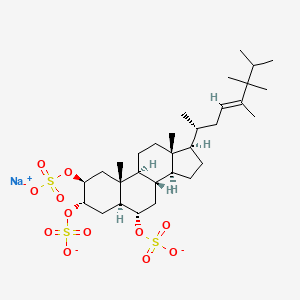

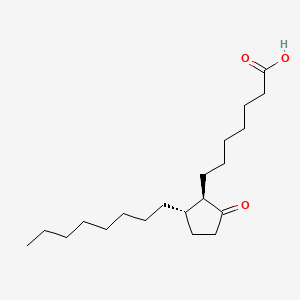

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)

![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)

![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)

![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)